1,4-丁二醇 D8 单硝酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-butanediol D8 mononitrate is a useful research compound. Its molecular formula is C4H9NO4 and its molecular weight is 143.168. The purity is usually 95%.

BenchChem offers high-quality 1,4-butanediol D8 mononitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-butanediol D8 mononitrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

工程菌中的自主生产

Liu 和 Lu (2015) 讨论了通过工程大肠杆菌中的从头合成生物合成途径自主生产 1,4-丁二醇。这项研究重点介绍了使用合成生物学和代谢工程来生产 1,4-丁二醇,表明其在工业应用中的潜力 (Liu & Lu, 2015).

直接从可再生碳水化合物原料中生产

Yim 等人 (2011) 报告了从可再生碳水化合物原料中生产 1,4-丁二醇的第一条生物催化途径。这涉及改造大肠杆菌菌株以增强厌氧操作并将各种糖转化为 1,4-丁二醇,展示了其在替代石油化学衍生原料中的潜力 (Yim 等,2011).

高效氧化还原生物催化

Kara 等人 (2013) 探索使用 1,4-丁二醇作为共底物来促进 NAD(P)H 依赖性氧化还原生物催化。这项研究证明了 1,4-丁二醇在生物催化中的效率,有助于开发更有效的生物技术工艺 (Kara 等,2013).

从糖中商业规模生产

Burgard 等人 (2016) 强调了从糖中生产 1,4-丁二醇的商业规模工艺的开发。这涉及一种综合方法,结合酶、途径、代谢网络和生物体工程,强调了 1,4-丁二醇生物技术生产的工业可行性 (Burgard 等,2016).

作用机制

Target of Action

1,4-Butanediol Mononitrate-d8 primarily targets the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, Phospholipase A2, membrane associated, Group IIE secretory phospholipase A2, Ribosomal small subunit pseudouridine synthase A, and Penicillin-insensitive murein endopeptidase . These targets play crucial roles in various biochemical processes, including protein synthesis and cell wall formation .

Biochemical Pathways

1,4-Butanediol Mononitrate-d8 affects several biochemical pathways. For instance, it is involved in the metabolism of 1,4-butanediol, where it is oxidized to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

Pharmacokinetics

The pharmacokinetics of 1,4-Butanediol Mononitrate-d8 involves its bioactivation to γ-hydroxybutyric acid (GHB), a process partly mediated by alcohol dehydrogenase . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that the compound’s bioactivation to ghb can have various effects, as ghb is a substance of abuse with psychoactive properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Butanediol Mononitrate-d8. For instance, stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can serve as tracers for quantitation during the drug development process . .

生化分析

Biochemical Properties

It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Cellular Effects

A study on 1,4-butanediol (not the deuterium-labeled version) showed that it induced oxidative stress and inflammation in PC12 cells, leading to learning and memory impairment .

Molecular Mechanism

It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals .

Temporal Effects in Laboratory Settings

A study on 1,4-butanediol showed a dose-effect relationship between the cell viability of PC12 cells and 1,4-butanediol when the duration of action was 2 h or 4 h .

Dosage Effects in Animal Models

A study on 1,4-butanediol showed a 13-fold difference in the area under the curve (AUC) for BD between a 1.58 mmol/kg and a 6.34 mmol/kg single oral dose .

Metabolic Pathways

A study on 1,4-butanediol showed that it is oxidized to 4-hydroxybutyrate, which can then be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

属性

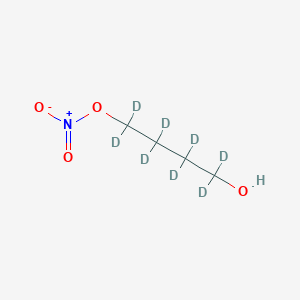

IUPAC Name |

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGSWRRYABFKU-SVYQBANQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)

![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)